

# PPAR $\alpha$ -Mediated Mode of Action (MOA) and Human Relevance Assessment

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Propaquizafof

CAS No.: 111479-05-1

Cat. No.: S540285

[Get Quote](#)

The hepatocarcinogenic Mode of Action (MOA) of **propaquizafof** in rodents and its relevance to humans has been formally evaluated using the **IPCS MOA/Human Relevance Framework (MOA/HRF)**. The consensus from these investigations is that the liver tumors observed in rodents are not considered a relevant health risk to humans [1] [2].

The table below summarizes the key events in the established rodent MOA and the evidence for their human relevance:

| Key Event in Rodent MOA                                | Description & Evidence                                                                     | Human Relevance Conclusion                                                                                                    |
|--------------------------------------------------------|--------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| <b>1. Ligand Activation of PPAR<math>\alpha</math></b> | Propaquizafof acts as a ligand, activating the PPAR $\alpha$ receptor in rodent liver [2]. | Biologically plausible in humans, but the human PPAR $\alpha$ receptor is expressed at much lower levels than in rodents [2]. |
| <b>2. Altered Gene Expression</b>                      | Activation leads to induction of target genes (e.g., CYP4A, Acyl-CoA oxidase) [1] [2].     | Plausible, but the response in human hepatocytes is negligible compared to rodents [2].                                       |
| <b>3. Altered Cell Growth</b>                          | Leads to hepatocellular hypertrophy, liver enlargement, and                                | Considered a rodent-specific key event due to quantitative differences                                                        |

| Key Event in Rodent MOA        | Description & Evidence                                         | Human Relevance Conclusion                                                         |
|--------------------------------|----------------------------------------------------------------|------------------------------------------------------------------------------------|
|                                | increased cell proliferation (BrdU labeling) [1] [2].          | in PPAR $\alpha$ -mediated responses [1] [2].                                      |
| 4. <b>Hepatocarcinogenesis</b> | Long-term exposure leads to liver tumors in mice and rats [2]. | Not relevant to humans based on weak or absent key events in human models [1] [2]. |

## Detailed Experimental Protocol for MOA Investigation

The key investigation into the PPAR $\alpha$ -dependency of **propaquizafop**'s effects used a well-defined genetic model. The methodology below outlines the core experimental design [2].

- Animal Models: The study used two groups of male Sprague Dawley rats:
  - **Wild-type (WT) rats**: With normal PPAR $\alpha$  expression.
  - **PPAR $\alpha$ -Knockout (KO) rats**: Genetically modified rats with a bi-allelic deletion of the PPAR $\alpha$  gene, rendering the receptor non-functional.
- Test Articles & Dosing:
  - **Propaquizafop**: Administered in the diet at 75, 500, and 1000 ppm for 2 weeks.
  - **Positive Control (WY-14643)**: A known potent PPAR $\alpha$  agonist, administered at 50 mg/kg bw/day.
  - **Control Group**: Received a standard diet.
- Endpoints Measured:
  - **Organ Weights**: Absolute and relative liver weights.
  - **Clinical Chemistry**: mRNA expression and enzyme activities of CYP4A and Acyl-CoA oxidase (markers of PPAR $\alpha$  activation).
  - **Histopathology**: Examination of liver tissues for hepatocellular hypertrophy.
  - **Cell Proliferation**: Measurement of cell replication via BrdU labeling in hepatocytes.

The experimental workflow of this investigation can be summarized as follows:



[Click to download full resolution via product page](#)

## Comparative Quantitative Data from Key Studies

The experimental data from the investigation clearly demonstrates the PPAR $\alpha$ -dependency of **propaquizafof**'s effects. The table below synthesizes key quantitative findings from the search results:

| Study Focus | Test Organism / System | Key Comparative Metrics | Outcome & Supporting Data |
|-------------|------------------------|-------------------------|---------------------------|
|-------------|------------------------|-------------------------|---------------------------|

| **Human Relevance of Hepatocarcinogenicity** [1] [2] | WT vs. PPAR $\alpha$ -KO Rats | **Liver Weight Increase:** Marked in WT rats; mild only at high dose in KO rats. **Cell Proliferation (BrdU):** Significant increase in

WT; no change in KO rats. **CYP4A & ACOX Activity:** Induced in WT; no change in KO rats. | **Conclusion:** All key events are PPAR $\alpha$ -dependent. The PPAR $\alpha$ -mediated rodent MOA is not relevant to humans. | | **Herbicide Efficacy vs. Resistant Weeds** [3] [4] | *Eleusine indica* (Grass Weed) | **Resistance Index (RI) to Propaquizafop:** < 2.0. **RI to Glyphosate/Paraquat:** 2.30 - 4.36 in resistant biotypes. | **Conclusion:** Resistant weed biotypes remain susceptible to **propaquizafop**, indicating no cross-resistance. | | **Herbicide Resistance Development** [5] | *Avena fatua* (Wild Oat) | **GR<sub>50</sub> Resistance Factor (RF) for Propaquizafop:** 16.6 to >59 in resistant populations. | **Conclusion:** Confirms the evolution of resistance to **propaquizafop** in grass weeds, necessitating resistance management. |

## Key Conclusions for Professionals

- **Validated MOA and Human Relevance:** The assessment provides a robust case study for using the MOA/HRF. The data strongly supports that **propaquizafop** induces liver tumors in rats via a PPAR $\alpha$ -mediated mode of action that is not plausible in humans due to quantitative biological differences [1] [2].
- **Regulatory Status: Propaquizafop** is an approved herbicide in the EU (approval expires 28/02/2027) and is not currently classified as a candidate for substitution [6].
- **Resistance Management is Critical:** While an effective herbicide, **propaquizafop** is an ACCase inhibitor (Group A/HRAC 1), and numerous cases of resistance have been reported in grass weeds like *Alopecurus myosuroides*, *Eleusine indica*, and *Avena fatua* [6] [5]. It is crucial to use it within an integrated weed management strategy to delay further resistance.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. A human investigation of PPAR $\alpha$ -mediated key events in... relevance [pubmed.ncbi.nlm.nih.gov]
2. A human relevance investigation of PPAR $\alpha$ -mediated key ... [sciencedirect.com]
3. Resistance of Eleusine Indica (L.) Gaertn to Paraquat and ... [sciencedirect.com]
4. Resistance of Eleusine Indica (L.) Gaertn to Paraquat and ... [openagriculturejournal.com]

5. First Report on Assessing the Severity of Herbicide ... [mdpi.com]

6. Propaquizafop (Ref: CGA 233380) - AERU [sitem.herts.ac.uk]

To cite this document: Smolecule. [PPAR $\alpha$ -Mediated Mode of Action (MOA) and Human Relevance Assessment]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b540285#propaquizafop-human-relevance-framework-assessment-validation>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)